molecular formula C8H10N2O4 B1426101 Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate CAS No. 29571-46-8

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate

Cat. No. B1426101
CAS RN: 29571-46-8
M. Wt: 198.18 g/mol
InChI Key: BTOLNVOZDUMQRF-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is a chemical compound with the CAS Number: 29571-46-8. Its molecular weight is 198.18 and its IUPAC name is ethyl (2,4-dihydroxy-5-pyrimidinyl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is 1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

1. Synthesis and Transformation

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is involved in various synthesis and transformation processes. For example, it was used in the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, which was further reacted with amines and hydrazines to yield amino substituted products (Bevk et al., 2001).

2. Antitumor Activities

Compounds derived from Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate have shown potential in antitumor activities. For instance, derivatives synthesized from this compound exhibited selective antitumor activities, indicating the possible contribution of the R-configuration in these activities (Xiong Jing, 2011).

3. Oxidation Reactions

The compound is also significant in oxidation reactions. Ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates, related to Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate, were oxidized to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates using potassium peroxydisulfate (Memarian & Farhadi, 2009).

4. Biological Evaluation

The compound's derivatives have been studied for low antibacterial and antitumor activity. This indicates its potential use in the development of new therapeutic agents (Gasparyan et al., 2016).

5. Structural Studies

Structural studies of compounds related to Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate have been conducted using techniques like X-ray crystallography, providing insights into their molecular structures (Liu et al., 2014).

6. Enzymatic Activity

Derivatives of this compound have been used in enzymatic activity studies, showing potential effects on increasing reactivity of enzymes like cellobiase (Abd & Gawaad, 2008).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOLNVOZDUMQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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